Biphenyl-d10
Overview
Description
Synthesis Analysis
The synthesis of deuterated compounds like biphenyl-d10 often involves specific reactions where hydrogen atoms are replaced by deuterium. While specific synthesis routes for biphenyl-d10 are not detailed in the available literature, the synthesis of similar d10 metal–organic frameworks and coordination compounds provides insights into potential methods. These compounds are synthesized under hydrothermal conditions or through specific reactions involving deuterated reactants or solvents to incorporate deuterium atoms into the biphenyl structure.
Molecular Structure Analysis
The molecular structure of biphenyl-d10 is characterized by the presence of deuterium atoms replacing the hydrogen atoms in the biphenyl molecule. This substitution can affect the molecular vibrations and the overall stability of the molecule. Studies on related compounds have shown that the structure of deuterated compounds can be analyzed using various spectroscopic techniques, revealing insights into the arrangement of atoms and the impact of deuteration on the molecular framework.
Chemical Reactions and Properties
Deuterated compounds like biphenyl-d10 participate in chemical reactions similarly to their non-deuterated counterparts, but with differences in reaction kinetics due to the isotopic effect. The presence of deuterium atoms can alter the rate of chemical reactions and the stability of intermediates. The chemical properties of biphenyl-d10, including reactivity and interaction with other molecules, are influenced by the substitution of hydrogen with deuterium.
Physical Properties Analysis
The physical properties of biphenyl-d10, such as melting point, boiling point, and solubility, can differ slightly from those of non-deuterated biphenyl due to the heavier mass of deuterium. These differences can be utilized to study the dynamics and interactions of molecules in different phases. The deuterated version may also exhibit altered optical and thermal properties, useful for specific research applications.
Chemical Properties Analysis
The chemical properties of biphenyl-d10, including acidity, basicity, and reactivity with various reagents, are influenced by the presence of deuterium. The isotopic substitution can affect the electron distribution within the molecule, potentially altering its chemical behavior. Investigations into the luminescent properties and catalytic activities of related deuterated compounds provide insights into how deuteration can modify chemical functionalities.
References (Sources)
- For synthesis and structural analyses: (Liu et al., 2008), (Duan et al., 2007).
- For insights on chemical reactions and properties: (Hilton et al., 2008), (Quitián-Lara et al., 2020).
- For physical and chemical properties analysis: (Ecolivet & Sanquer, 1980), (Lim & Li, 1970).
Scientific Research Applications
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Scientific Field: Synthetic Organic Chemistry
- Application : Biphenyl derivatives, including Biphenyl-d10, are fundamental backbones in synthetic organic chemistry and natural products due to their presence in medicinally active compounds, marketed drugs, and natural products .
- Methods of Application : Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett Turner, Negishi, Kumada, Stille, Suzuki Miyaura, Friedel Crafts, cyanation, amination, and various electrophilic substitution reactions are used .
- Results or Outcomes : The reactions lead to the synthesis of various biphenyl derivatives which have wide-ranging applications in medicine and other fields .
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Scientific Field: Medicinal Chemistry
- Application : Biphenyl derivatives are used in the synthesis of a wide range of drugs with various pharmacological activities .
- Methods of Application : The specific methods of application would depend on the particular drug being synthesized and the role of the biphenyl derivative in its structure .
- Results or Outcomes : The synthesized drugs have various therapeutic effects, including antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, b-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria effects .
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Scientific Field: Analytical Chemistry
- Application : Biphenyl-d10 is used as an internal standard in GC-MS or LC-MS .
- Methods of Application : It is added to the sample before analysis to allow for more accurate quantification of the analyte .
- Results or Outcomes : The use of Biphenyl-d10 as an internal standard improves the accuracy and reliability of the analytical results .
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Scientific Field: Organic Light-Emitting Diodes (OLEDs)
- Application : Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) .
- Methods of Application : The specific methods of application would depend on the particular OLED being produced and the role of the biphenyl derivative in its structure .
- Results or Outcomes : The use of Biphenyl-d10 in OLEDs contributes to their efficiency and performance .
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Scientific Field: Agriculture
- Application : Biphenyl derivatives are used in the production of various agricultural products .
- Methods of Application : The specific methods of application would depend on the particular agricultural product being produced and the role of the biphenyl derivative in its structure .
- Results or Outcomes : The use of Biphenyl-d10 in agricultural products contributes to their effectiveness .
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Scientific Field: Liquid Crystals
- Application : Biphenyl derivatives are used as building blocks for basic liquid crystals .
- Methods of Application : The specific methods of application would depend on the particular liquid crystal being produced and the role of the biphenyl derivative in its structure .
- Results or Outcomes : The use of Biphenyl-d10 in liquid crystals contributes to their properties and performance .
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Scientific Field: Environmental Science
- Application : Biphenyl-d10 can be used as a tracer or marker in environmental studies to track the movement and degradation of biphenyl and its derivatives .
- Methods of Application : It is introduced into the environment or system under study, and its movement and changes are monitored using various analytical techniques .
- Results or Outcomes : The use of Biphenyl-d10 as a tracer can provide valuable information about the environmental fate and behavior of biphenyl and its derivatives .
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Scientific Field: Material Science
- Application : Biphenyl-d10, like other biphenyl derivatives, can be used in the synthesis of various materials, including polymers .
- Methods of Application : The specific methods of application would depend on the particular material being synthesized and the role of the biphenyl derivative in its structure .
- Results or Outcomes : The synthesized materials can have a wide range of properties and applications, depending on their specific composition and structure .
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Scientific Field: Biochemistry
- Application : Biphenyl-d10 can be used in biochemical research, for example, to study the metabolic pathways of biphenyl and its derivatives .
- Methods of Application : It is introduced into the biochemical system under study, and its transformation and metabolites are monitored using various analytical techniques .
- Results or Outcomes : The use of Biphenyl-d10 in such studies can provide valuable insights into the biochemical behavior and metabolism of biphenyl and its derivatives .
Safety And Hazards
properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOUZKKEUPVFJK-LHNTUAQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933437 | |
Record name | (~2~H_10_)-1,1'-Biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70933437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid with a pleasant peculiar odor; [NTP] Fine, faintly yellow crystals; [Sigma-Aldrich MSDS] | |
Record name | Biphenyl-d10 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13651 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Biphenyl-d10 | |
CAS RN |
1486-01-7 | |
Record name | 1,1'-Biphenyl-2,2',3,3',4,4',5,5',6,6'-d10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (~2~H_10_)-1,1'-Biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70933437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl-d10 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.